molecular formula C7H11NO3 B556412 N-Acetyl-L-proline CAS No. 68-95-1

N-Acetyl-L-proline

Cat. No.: B556412
CAS No.: 68-95-1
M. Wt: 157.17 g/mol
InChI Key: GNMSLDIYJOSUSW-LURJTMIESA-N
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Description

N-Acetylproline is a derivative of the amino acid proline, characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule.

Mechanism of Action

Target of Action

N-Acetyl-L-proline is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . Its primary target is the enzyme (5R)-carbapenem-3-carboxylate synthase . This enzyme is involved in the biosynthesis of carbapenem antibiotics .

Mode of Action

This compound interacts with its target enzyme by fitting into the active site, similar to the natural substrates of the enzyme . This interaction can influence the enzyme’s activity and lead to changes in the biochemical pathways where the enzyme is involved .

Biochemical Pathways

This compound may affect the pathway of carbapenem antibiotic biosynthesis due to its interaction with (5R)-carbapenem-3-carboxylate synthase . It is also used to probe the active site of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzyme. By interacting with (5R)-carbapenem-3-carboxylate synthase, it may influence the production of carbapenem antibiotics . When used to probe the active site of ACE, it can provide insights into the enzyme’s function and its role in regulating blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its interaction with its target enzyme . The pH and temperature of the environment can also impact its stability and activity

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-proline plays a significant role in biochemical reactions. It is used to probe the active site of angiotensin-converting enzymes . It interacts with N-acyl-amino acid amidohydrolases and aminoacylases, helping to identify, differentiate, and characterize these enzymes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It binds to the active sites of angiotensin-converting enzymes, influencing their activity . It also interacts with N-acyl-amino acid amidohydrolases and aminoacylases, potentially affecting their function .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of proline and other amino acids. It interacts with enzymes such as N-acyl-amino acid amidohydrolases and aminoacylases, which play roles in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylproline can be synthesized through the acetylation of proline. The process involves reacting proline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Acetylproline as a white crystalline solid .

Industrial Production Methods: In industrial settings, the production of N-Acetylproline may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-Acetylproline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of N-Acetylproline .

Scientific Research Applications

N-Acetylproline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • N-Acetyl-L-alanine
  • N-Acetyl-L-tryptophan
  • N-Acetyl-DL-phenylalanine

Comparison: N-Acetylproline is unique due to its specific structure and the presence of the proline ring, which imparts distinct chemical and biological properties. Compared to other N-acetylated amino acids, N-Acetylproline exhibits different reactivity and interaction profiles with enzymes and other biomolecules .

Properties

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSLDIYJOSUSW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910312
Record name 1-Acetyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68-95-1, 1074-79-9
Record name N-Acetyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl proline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylproline
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Record name N-Acetylproline
Source DrugBank
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Record name 1-Acetyl-L-proline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYL PROLINE
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Record name N-Acetylproline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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